2-morpholin-4-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Overview
Description
“2-morpholin-4-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is a chemical compound with the molecular formula C13H12N4O2S2 and a molecular weight of 320.39 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds involves the use of hydrazine hydrate and a corresponding compound suspended in ethanol. The mixture is refluxed for 4 hours, cooled, and the precipitate is filtered off and crystallized from a mixture of ethanol-DMF (1:1) .Molecular Structure Analysis
The molecular structure of this compound includes morpholinyl and thienyl groups attached to a thiazolo[4,5-d]pyridazin-4(5H)-one core .Physical And Chemical Properties Analysis
This compound has a molecular weight of 320.39 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available literature .Scientific Research Applications
Morpholine Derivatives
Morpholine derivatives exhibit a broad spectrum of pharmacological activities due to their presence in various organic compounds developed for diverse pharmacological actions. These derivatives are crucial in designing novel molecules with potential therapeutic applications, particularly in addressing various health conditions through chemical modifications to enhance their pharmacophoric activities (M. Asif & M. Imran, 2019).
Thiophene Derivatives
Thiophene derivatives, recognized for their wide-ranging therapeutic properties, are subject to structure-activity relationship studies. These compounds, when modified, can lead to the development of molecules with enhanced pharmacological profiles. The versatility of thiophene as a core structure allows for the generation of compounds with varied therapeutic attributes, although a consistent activity pattern across derivatives is hard to establish (G. Drehsen & J. Engel, 1983).
Pyridazine Derivatives
Pyridazine and its phosphorylated derivatives are noted for their chemical and biological properties, including a wide range of activities such as insectoacaricidal, anti-blastic, and antihypertensive effects. These derivatives serve as a foundation for synthesizing novel compounds with significant pharmacological activities, highlighting the potential of pyridazine as a core structure in drug development (E. Abdurakhmanova et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-morpholin-4-yl-7-thiophen-2-yl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c18-12-10-11(9(15-16-12)8-2-1-7-20-8)21-13(14-10)17-3-5-19-6-4-17/h1-2,7H,3-6H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUDXKKPNFICCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NNC3=O)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-morpholin-4-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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